molecular formula C11H18O B13157422 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde

2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde

Cat. No.: B13157422
M. Wt: 166.26 g/mol
InChI Key: CMPKSIOGGOFCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Information 2-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is a synthetic organic compound with the CAS Number 1824352-90-0 . It has a molecular formula of C 11 H 18 O and a molecular weight of 166.26 g/mol . Its structure features a cyclohexane ring substituted with a methyl group, a carbaldehyde functional group, and an allyl (prop-2-en-1-yl) chain, offering versatile reactivity for chemical synthesis and material science research . Research Applications and Value This compound serves as a valuable building block in organic synthesis. The presence of both an aldehyde and an alkene group provides two distinct reactive sites for further chemical modification. Researchers can utilize this molecule in exploration of novel chemical spaces, including as a precursor for the synthesis of more complex structures. While specific studies on this exact molecule are limited, structurally similar cyclohexane carbaldehyde derivatives are frequently investigated for their olfactory properties and are used in the research and development of flavor and fragrance compositions . The compound's framework makes it of interest for applications in materials science and as an intermediate in pharmaceutical research. Safety and Handling This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and it is strictly not for personal use . Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h3,9-10H,1,4-8H2,2H3

InChI Key

CMPKSIOGGOFCAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methyl and prop-2-en-1-yl groups.

    Alkylation: Cyclohexane is alkylated using a suitable alkylating agent to introduce the methyl group.

    Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through a reaction with an appropriate reagent, such as an alkene or alkyne.

    Oxidation: The final step involves the oxidation of the resulting compound to introduce the carbaldehyde functional group.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the methyl or prop-2-en-1-yl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for hydrogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
  • Structure : Lacks the methyl group at position 2.
  • This compound (CAS EN300-367372) serves as the parent structure for the target molecule .
1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde (CAS 19684-46-9)
  • Structure : Features a branched 2-methylprop-2-en-1-yl substituent instead of the linear allyl group.
  • Impact: The branched substituent increases molecular weight (166.26 g/mol vs.

Substituent Position and Ring Conformation

trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde
  • Structure : Substitutes an isopropyl group at position 4 instead of the allyl group.
  • Impact : The trans configuration and bulky isopropyl group influence ring conformation, favoring equatorial positioning. This alters hydrogen-bonding capabilities and crystal packing, as described in studies on hydrogen-bonding patterns in cyclohexane derivatives .

Functional Group and Ring Size Variations

2-Methyl-2-cyclopenten-1-one
  • Structure : Cyclopentene ring with a ketone group.
  • Impact : The smaller ring introduces strain, increasing reactivity compared to the six-membered cyclohexane. The ketone group (vs. carbaldehyde) shifts electrophilic behavior, making it more prone to nucleophilic attack .
5-Ethylcyclopent-1-ene-1-carbaldehyde
  • Structure : Cyclopentene ring with an ethyl substituent.
  • Impact : The ethyl group enhances hydrophobicity, while the smaller ring reduces stability compared to cyclohexane derivatives. Such compounds are often intermediates in fragrance synthesis .

Multi-Substituted Cyclohexane Derivatives

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane (CAS 63251-38-7)
  • Structure : Contains four methyl groups and an isopropenyl substituent.
  • Impact: The additional methyl groups increase hydrophobicity and steric bulk, likely raising the melting point and reducing solubility in polar solvents. The isopropenyl group (vs.

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde C₁₁H₁₈O 166.26 2-methyl, 1-allyl, 1-carbaldehyde
1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde C₁₀H₁₄O 152.23 1-allyl, 1-carbaldehyde
1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde C₁₁H₁₈O 166.26 1-(2-methylallyl), 1-carbaldehyde
trans-4-(1-Methylethyl)cyclohexane-1-carbaldehyde C₁₀H₁₈O 154.25 4-isopropyl, 1-carbaldehyde

Biological Activity

2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde, identified by its CAS number 1824352-90-0, is an organic compound with a molecular formula of C11H18O and a molecular weight of 166.26 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structural formula for 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is characterized by a cyclohexane ring substituted with an aldehyde group and an allyl side chain. The unique combination of these functional groups may contribute to its biological activities.

PropertyValue
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
CAS Number1824352-90-0

The biological activity of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde is thought to arise from its ability to interact with biomolecules, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can participate in various biochemical pathways, potentially altering enzyme functions and leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde exhibit significant antimicrobial properties. For instance, studies on related cyclohexane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study:
A study evaluating the antimicrobial activity of related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties that could be attributed to structural similarities with 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by findings that suggest it may reduce the secretion of pro-inflammatory cytokines in macrophages. This effect is crucial for developing therapies aimed at inflammatory diseases.

Research Findings:
In vitro studies have demonstrated that derivatives similar to this compound can significantly decrease lipopolysaccharide-induced gene expression and secretion of cytokines such as IL-6 and TNF-α . The multitarget action of these compounds suggests they could be useful in treating complex conditions like cancer and diabetes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Methyl-1-(prop-2-EN-1-YL)cyclohexane-1-carbaldehyde, it is beneficial to compare it with structurally similar compounds:

Compound NameMIC (µg/mL)Activity Type
1-Methyl-4-(propan-2-YL)cyclohexane-1-carbaldehyde4.00Antimicrobial
Pyrrole derivatives3.12 - 12.5Antimicrobial
Chalcone derivativesVariableAntiproliferative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.